molecular formula C21H24ClN5 B5518551 7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine

7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine

Cat. No.: B5518551
M. Wt: 381.9 g/mol
InChI Key: IKHQPBRTYYSJBI-UHFFFAOYSA-N
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Description

7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a chloro group, a phenyl ring, and an ethylpiperazine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Substitution Reactions:

    Coupling Reactions: The phenyl ring with the ethylpiperazine moiety can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloroaniline with 1-ethylpiperazine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinazoline ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its ethylpiperazine moiety may enhance its pharmacokinetic properties and target specificity.

Properties

IUPAC Name

7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5/c1-3-26-10-12-27(13-11-26)18-7-5-17(6-8-18)25-21-19-9-4-16(22)14-20(19)23-15(2)24-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHQPBRTYYSJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=C3C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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